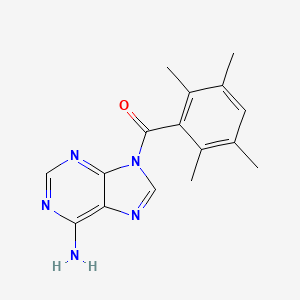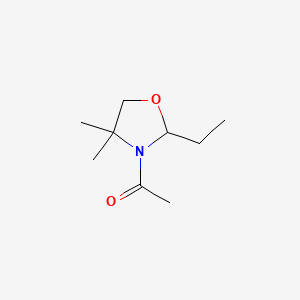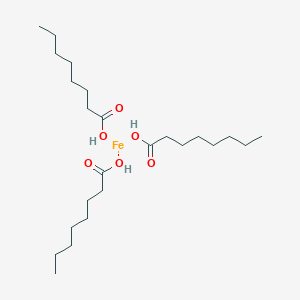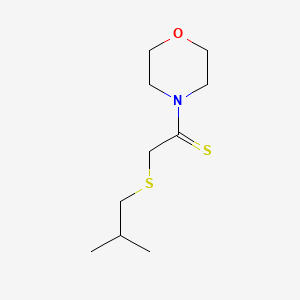
2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione is an organic compound that features a morpholine ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione typically involves the reaction of morpholine with 2-(2-methylpropylsulfanyl)ethanethione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
2-(2-Methylpropylsulfanyl)ethanethione: Lacks the morpholine ring but shares the thione group.
Morpholine-4-yl derivatives: Compounds with similar morpholine structures but different substituents.
Uniqueness: 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione is unique due to the combination of the morpholine ring and the thione group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NOS2 |
|---|---|
Molecular Weight |
233.4 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C10H19NOS2/c1-9(2)7-14-8-10(13)11-3-5-12-6-4-11/h9H,3-8H2,1-2H3 |
InChI Key |
WAJKPGIFLNRWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




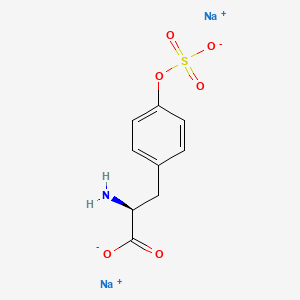
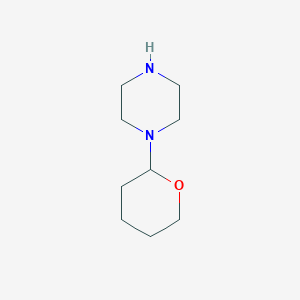
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)

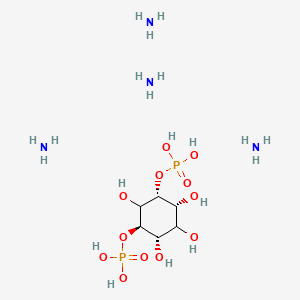
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
